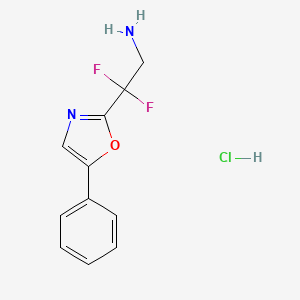

2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride

Description

This compound features a difluoro-substituted ethanamine backbone linked to a 5-phenyl-1,3-oxazol-2-yl group, with a hydrochloride counterion enhancing solubility. The oxazole ring provides hydrogen-bonding capability via its nitrogen and oxygen atoms, while the phenyl and difluoro groups contribute to lipophilicity and electronic effects.

Properties

IUPAC Name |

2,2-difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O.ClH/c12-11(13,7-14)10-15-6-9(16-10)8-4-2-1-3-5-8;/h1-6H,7,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQRYYORLRMKQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(CN)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine typically involves the reaction of 5-phenyl-1,3-oxazole with a difluoroethylamine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce reduced heterocyclic compounds.

Scientific Research Applications

2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences and Similarities

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Difluoro and phenyl groups in the target compound increase lipophilicity, favoring passive diffusion across membranes. Halogenated analogs (Cl, F) further enhance this property .

- Solubility : Hydrochloride salts improve aqueous solubility, critical for bioavailability.

- Metabolic Stability: Difluoro groups may reduce metabolic degradation compared to non-fluorinated analogs (e.g., methanamine in ) .

Biological Activity

2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine; hydrochloride (CAS Number: 1803609-42-8) is a compound characterized by its unique structure, which includes a difluoroethyl group and a phenyl-substituted oxazole moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including neuropharmacological effects and possible applications in treating various diseases.

- Molecular Formula : CHFNO

- Molecular Weight : 224.21 g/mol

- CAS Number : 1803609-42-8

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 224.21 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

Research indicates that compounds with oxazole rings often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine; hydrochloride are still being explored, but preliminary studies suggest several promising avenues.

Antimicrobial Activity

Studies on similar oxazole derivatives have shown significant antimicrobial effects. For instance, derivatives with oxazole rings have been reported to exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Neuropharmacological Effects

Compounds similar to 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine have been investigated for their potential neuropharmacological activities. These include:

- Serotonin Receptor Modulation : Some derivatives have shown affinity for serotonin receptors, which could implicate them in mood regulation and anxiety treatment.

- Cognitive Enhancement : There is emerging evidence suggesting that certain oxazole-containing compounds may enhance cognitive functions through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine.

-

Anticancer Properties :

- A study on related oxazole derivatives indicated that they could inhibit cancer cell proliferation by inducing apoptosis in tumor cells. This effect was attributed to the ability of these compounds to interfere with cell cycle progression and promote caspase activation.

Compound Cancer Cell Line IC50 (µM) Oxazole Derivative A HeLa 15 Oxazole Derivative B MCF7 20 -

Anti-inflammatory Effects :

- Research has demonstrated that certain oxazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases.

Compound Inflammatory Marker Inhibition (%) Compound X TNF-alpha: 75% Compound Y IL-6: 60%

Q & A

What are the common synthetic routes for 2,2-difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine hydrochloride, and how can purity be optimized?

Basic

The synthesis typically involves three stages: (1) formation of the 5-phenyl-1,3-oxazole core via cyclization of an acylated precursor, (2) introduction of fluorine atoms using fluorinating agents like DAST (diethylaminosulfur trifluoride), and (3) hydrochloride salt formation via reaction with HCl in ethanol or methanol . Purity optimization requires recrystallization from polar solvents (e.g., ethanol/water mixtures) and monitoring by HPLC with UV detection (λ = 254 nm).

Advanced

Fluorination efficiency can vary due to steric hindrance from the oxazole ring. Alternative fluorination reagents, such as Deoxo-Fluor or XtalFluor-E, may improve yields . For scale-up, continuous flow reactors enhance reaction control and reduce byproducts . Post-synthetic purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by lyophilization ensures >98% purity for biological assays .

How is the structural integrity of this compound validated, and what challenges arise in crystallographic analysis?

Basic

Routine characterization employs , , and NMR to confirm the oxazole ring, fluorine substituents, and amine hydrochloride moiety. Mass spectrometry (ESI-MS) verifies the molecular ion peak (e.g., [M+H]) .

Advanced

Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities. Challenges include crystal twinning due to the hydrochloride counterion and disorder in the fluorinated ethanamine chain. SHELXL refinement with TWIN/BASF instructions can resolve these issues . For unstable crystals, low-temperature (100 K) data collection minimizes thermal motion artifacts .

What methodologies are used to study its solubility and stability under physiological conditions?

Basic

Aqueous solubility is assessed via shake-flask methods (pH 7.4 PBS buffer), while stability is tested using accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring . The hydrochloride salt enhances water solubility (>50 mg/mL) compared to the free base .

Advanced

Co-solvency systems (e.g., PEG 400/water) improve solubility for in vivo studies. Stability in biological matrices (e.g., plasma) requires LC-MS/MS quantification to detect hydrolytic degradation of the oxazole ring. Molecular dynamics simulations predict aggregation tendencies in saline buffers .

How do researchers investigate its biological activity, and what contradictions exist in reported data?

Basic

Initial screens use enzyme-linked assays (e.g., kinase inhibition) or cell viability tests (MTT assay). The oxazole ring and fluorine atoms are hypothesized to enhance target binding via π-π stacking and electrostatic interactions .

Advanced

Contradictions in IC values across studies may stem from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Orthogonal validation with SPR (surface plasmon resonance) quantifies binding kinetics (k/k) to resolve discrepancies . Structural analogs (e.g., 2-methyloxazole derivatives) are used to isolate pharmacophore contributions .

What computational approaches support SAR (structure-activity relationship) analysis?

Advanced

Density Functional Theory (DFT) calculates electrostatic potential surfaces to map fluorine’s role in hydrogen bonding. Molecular docking (AutoDock Vina) screens against target proteins (e.g., EGFR), with MD simulations (AMBER) validating binding pose stability . QSAR models correlate substituent electronegativity (e.g., fluorine vs. chlorine) with activity trends .

How are synthetic byproducts characterized, and what strategies mitigate their formation?

Advanced

LC-MS and -NMR identify fluorinated byproducts (e.g., over-fluorinated ethanamine chains). Kinetic studies optimize reaction time/temperature to minimize side reactions. Green chemistry approaches, such as microwave-assisted synthesis, reduce energy-driven degradation .

What are the key considerations for designing in vivo studies?

Advanced

Pharmacokinetic (PK) profiling in rodents requires stable isotope labeling (e.g., -amine) for LC-MS/MS quantification. Tissue distribution studies must account for the compound’s logP (~1.5) and blood-brain barrier permeability, predicted via PAMPA assays . Metabolite identification uses high-resolution mass spectrometry (HRMS) to detect oxidative defluorination .

How do researchers address discrepancies between computational predictions and experimental results?

Advanced

Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) for fluorine interactions. Free energy perturbation (FEP) calculations refine binding affinity predictions. Experimental validation via isothermal titration calorimetry (ITC) quantifies enthalpic/entropic contributions missed in docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.